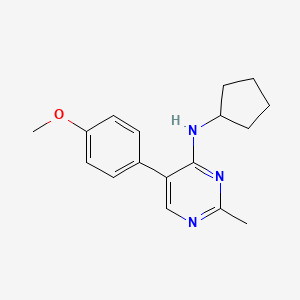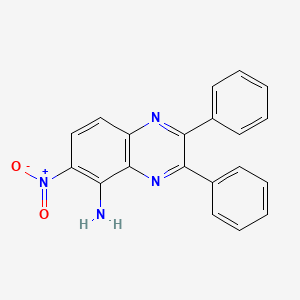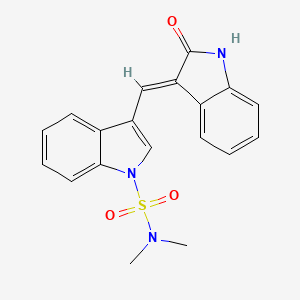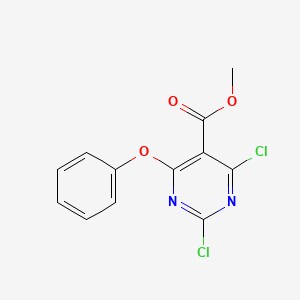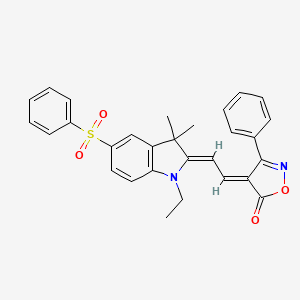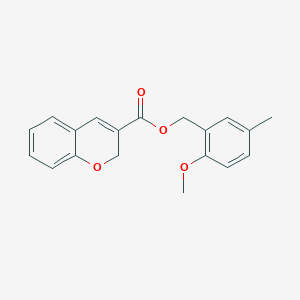
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are significant in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by a chromene core substituted with a 2-methoxy-5-methylbenzyl group and a carboxylate group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through cyclization reactions involving salicylaldehydes and α,β-unsaturated carbonyl compounds. This step often requires acidic or basic catalysts to facilitate the cyclization process.
Substitution Reactions: The introduction of the 2-methoxy-5-methylbenzyl group can be achieved through nucleophilic substitution reactions. This step may involve the use of reagents such as alkyl halides and bases to promote the substitution.
Esterification: The carboxylate group at the 3-position can be introduced through esterification reactions. This typically involves the reaction of the chromene core with carboxylic acids or their derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chromene core, converting it to dihydrochromene derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
The compound has been studied for its biological activities, including antioxidant and anti-inflammatory properties. These activities make it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceuticals. The chromene core is a common motif in drugs targeting various diseases, including cancer and cardiovascular disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromene core can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, influencing cellular processes like apoptosis and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-chromene-3-carboxylate: Lacks the 2-methoxy-5-methylbenzyl group, making it less hydrophobic and potentially less bioactive.
2-Methoxybenzyl 2H-chromene-3-carboxylate: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
5-Methylbenzyl 2H-chromene-3-carboxylate: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is unique due to the presence of both methoxy and methyl groups on the benzyl ring. These substituents enhance its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C19H18O4 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(2-methoxy-5-methylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-13-7-8-17(21-2)15(9-13)11-23-19(20)16-10-14-5-3-4-6-18(14)22-12-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
YRQAKOZKMBRPJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)

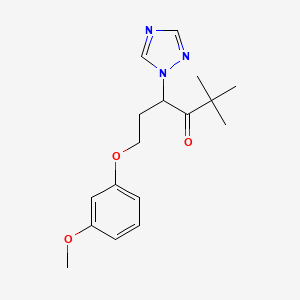
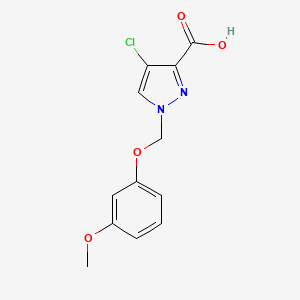
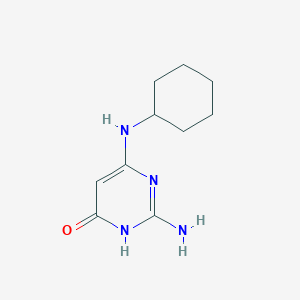
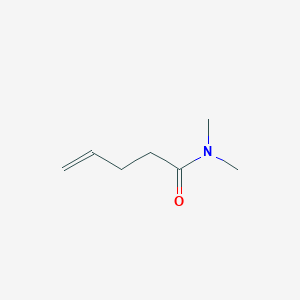
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
